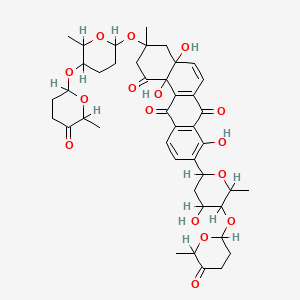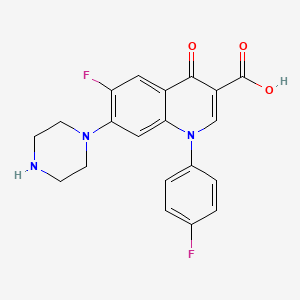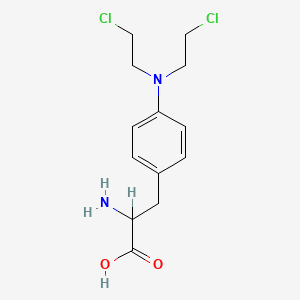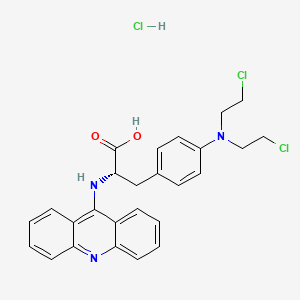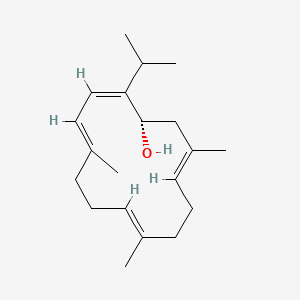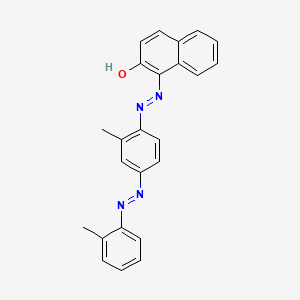
Soudan IV
Vue d'ensemble
Description
Le rouge écarlate, également connu sous le nom de 1-[(2-méthyl-4-[(2-méthylphényl)azo]phényl)azo]-2-naphtalénol, est un colorant azoïque synthétique de formule moléculaire C24H20N4O. Il est largement utilisé dans diverses industries, en particulier dans la teinture textile, en raison de sa couleur rouge vibrante. Le composé est caractérisé par son groupe azo (-N=N-) qui est responsable de ses propriétés chromophores .
Applications De Recherche Scientifique
Scarlet red has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in histological staining to highlight cell structures.
Medicine: Investigated for its potential use in wound healing and as an antimicrobial agent.
Industry: Widely used in textile dyeing, leather coloring, and as a colorant in plastics
Mécanisme D'action
Target of Action
Sudan IV, also known as Scarlet Red, is primarily used for the staining of lipids, triglycerides, and lipoproteins on frozen paraffin sections . The primary targets of Sudan IV are lipid-rich areas within biological samples .
Mode of Action
The mechanism of action of Sudan IV involves its high solubility in lipids, which allows it to selectively stain lipid-rich areas within biological samples . When applied to a sample, Sudan IV intercalates into lipid structures due to its lipophilic nature, absorbing at specific wavelengths that produce its red coloration visible under light .
Pharmacokinetics
Given its lipophilic nature and its use as a dye, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties are influenced by its lipid solubility . More research is needed to fully understand the pharmacokinetics of Sudan IV.
Result of Action
The primary result of Sudan IV’s action is the staining of lipid-rich areas within biological samples . This allows for the visualization of lipids, triglycerides, and lipoproteins in these samples . It’s important to note that sudan iv has been classified as a category 3 carcinogen by the international agency for research on cancer , indicating that it may have harmful effects over a long period of time.
Action Environment
The action of Sudan IV can be influenced by various environmental factors. For example, the dye’s solubility in lipids suggests that its action may be influenced by the lipid content of the environment . Additionally, the dye’s absorption at specific wavelengths indicates that light conditions may also influence its action . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Sudan IV.
Analyse Biochimique
Biochemical Properties
Sudan IV has been shown to interact with lecithin liposomes and live Escherichia coli (E. coli) cells . The binding of Sudan IV to these entities follows the Langmuir adsorption isotherm . This suggests that Sudan IV can interact with biomolecules such as lipids in the cell membrane.
Cellular Effects
The cellular effects of Sudan IV are primarily related to its lipophilic nature. It has been shown to cause significant perturbations to the DNA helical conformation and structure . This suggests that Sudan IV can interact with cellular components and potentially influence cell function.
Molecular Mechanism
It is known that Sudan IV is a fat-soluble dye that can partition into the highly apolar fat without the solvent solubilizing the fat to be stained . This suggests that Sudan IV may exert its effects at the molecular level by interacting with lipid molecules and potentially influencing their function.
Temporal Effects in Laboratory Settings
It has been shown that the amount of Sudan IV adsorbed on soil increases with the increasing concentration of Sudan dyes in aqueous solution . This suggests that the effects of Sudan IV may change over time in certain conditions.
Dosage Effects in Animal Models
In animal models, ingestion of Sudan IV-adulterated palm oil has been shown to impair hepato-renal functions and induce the overexpression of pro-inflammatory cytokines . This suggests that the effects of Sudan IV can vary with different dosages and can have toxic or adverse effects at high doses.
Transport and Distribution
Sudan IV, being a lipophilic compound, is likely to be transported and distributed within cells and tissues via lipid-associated mechanisms. It is known to stain lipids, triglycerides, and lipoproteins, suggesting that it may localize to areas of the cell where these molecules are abundant .
Subcellular Localization
The subcellular localization of Sudan IV is likely to be influenced by its lipophilic nature. As a lipid-staining dye, Sudan IV is expected to localize to lipid-rich areas of the cell
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le rouge écarlate est généralement synthétisé par une réaction de couplage impliquant des sels de diazonium et des composés aromatiques. Le processus commence par la diazotation de l'aniline en présence de nitrite de sodium et d'acide chlorhydrique pour former du chlorure de benzène diazonium. Ce composé intermédiaire réagit ensuite avec le 2-naphtol en conditions alcalines pour produire du rouge écarlate .
Méthodes de production industrielle : Dans les milieux industriels, la production de rouge écarlate implique des réactions de couplage à grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Dissoudre l'aniline dans un mélange d'acide chlorhydrique concentré et d'eau.
- Refroidir la solution dans un bain de glace et ajouter une solution de nitrite de sodium goutte à goutte.
- Préparer une solution de 2-naphtol dans l'hydroxyde de sodium et la refroidir.
- Mélanger les deux solutions lentement en agitant constamment pour maintenir la température inférieure à 10°C.
- Filtrer, laver et sécher le colorant rouge écarlate obtenu .
Analyse Des Réactions Chimiques
Types de réactions : Le rouge écarlate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe azo peut être oxydé pour former différents produits.
Réduction : Le groupe azo peut être réduit pour former des amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants :
Oxydation : Puissants oxydants comme le permanganate de potassium.
Réduction : Agents réducteurs tels que le dithionite de sodium.
Substitution : Electrophiles comme le brome ou les ions nitronium en conditions acides.
Principaux produits :
Oxydation : Formation de quinones et d'autres dérivés oxydés.
Réduction : Formation d'amines aromatiques.
Substitution : Formation de composés aromatiques substitués.
4. Applications de la recherche scientifique
Le rouge écarlate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme indicateur de pH et dans la synthèse d'autres colorants azoïques.
Biologie : Employé en coloration histologique pour mettre en évidence les structures cellulaires.
Médecine : Investigé pour son utilisation potentielle dans la cicatrisation des plaies et comme agent antimicrobien.
Industrie : Largement utilisé dans la teinture textile, la coloration du cuir et comme colorant dans les plastiques
5. Mécanisme d'action
Le mécanisme d'action du rouge écarlate implique son interaction avec les composants cellulaires. Le groupe azo peut subir une réduction pour former des amines aromatiques, qui peuvent ensuite interagir avec les protéines et l'ADN cellulaires. Cette interaction peut entraîner des modifications de la fonction et de la structure cellulaires. Les propriétés chromophores du composé lui permettent également de se lier à des composants cellulaires spécifiques, ce qui le rend utile dans les applications de coloration et d'imagerie .
Composés similaires :
Soudan IV : Un autre colorant azoïque aux propriétés chromophores similaires.
Rouge d'huile O : Utilisé pour la coloration des lipides dans les échantillons biologiques.
Rouge Congo : Utilisé en histologie pour la coloration des protéines amyloïdes.
Unicité : Le rouge écarlate est unique en raison de sa structure moléculaire spécifique, qui lui confère des propriétés chromophores distinctes. Sa capacité à former des complexes stables avec divers substrats le rend particulièrement précieux dans les applications industrielles et de recherche .
Comparaison Avec Des Composés Similaires
Sudan IV: Another azo dye with similar chromophoric properties.
Oil Red O: Used for staining lipids in biological samples.
Congo Red: Used in histology for staining amyloid proteins.
Uniqueness: Scarlet red is unique due to its specific molecular structure, which provides distinct chromophoric properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Propriétés
IUPAC Name |
1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGMCJBQGBLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041743 | |
| Record name | C.I. Solvent Red 24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |
| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scarlet red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
85-83-6 | |
| Record name | Solvent Red 24 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scarlet red [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan IV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 24 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sudan IV?
A1: Sudan IV has a molecular formula of C24H20N4O and a molecular weight of 380.43 g/mol.
Q2: What spectroscopic data is available for Sudan IV?
A2: Sudan IV displays characteristic UV-Vis absorption peaks. In non-polar solvents like ligroin, the peak is observed around 513 nm, while in polar solvents like acetonitrile, a slight red shift is observed []. This shift is attributed to the destruction of intramolecular hydrogen bonds in polar solvents, enhancing the pi-electron delocalization [].
Q3: How does Sudan IV interact with silicone hydrogel lenses?
A4: Sudan IV stains the hydrophobic domains present on the surface and within silicone hydrogel lenses []. The degree of staining varies depending on the lens type and pre-treatment conditions. In-vitro wear significantly reduces staining, suggesting protein and lipid deposition on the lens, which can be altered by multipurpose solutions [].
Q4: How does Sudan IV interact with biological systems?
A5: Sudan IV exhibits a strong affinity for lipids and is widely used as a stain to visualize hydrophobic structures in biological samples, such as microencapsulated insecticides [], lipids in liver tissues [], and plant tissues for suberin and waxes [].
Q5: What is the effect of Sudan IV on enzymatic activity?
A7: Research indicates that Sudan IV binds to the enzyme catalase through hydrophobic interactions, inducing conformational changes and slight inhibition of its activity []. This interaction may have implications for the body's antioxidant defense system.
Q6: What are the known toxicological concerns associated with Sudan IV?
A8: Sudan IV, along with Sudan I and Sudan III, is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) [, ]. Studies have shown that Sudan IV can induce oxidative stress and DNA damage in human liver cells (HepG2) []. The depletion of glutathione levels further exacerbates this damage [].
Q7: Are there any impurities in commercial Sudan IV that contribute to its toxicity?
A9: Yes, studies show that the mutagenic activity observed in commercial Sudan III and Scarlet Red samples is primarily due to impurities, notably p-aminoazobenzene and o-aminoazotoluene, rather than the purified dyes themselves [].
Q8: What analytical methods are used to detect Sudan IV?
A10: Several methods are employed for Sudan IV detection and quantification. These include:* High-Performance Liquid Chromatography (HPLC) [, ]: Offers high sensitivity and accuracy for quantifying Sudan IV in various matrices like food and water samples.* Thin Layer Chromatography (TLC) [, ]: A simple and rapid method for qualitative detection of Sudan IV, commonly used to screen for its presence in food samples.* Flow Injection Chemiluminescence []: A highly sensitive method that relies on Sudan IV enhancing the chemiluminescence of the luminol/dissolved oxygen reaction, allowing detection at very low concentrations.* Spectrophotometry []: Utilizes the characteristic UV-Vis absorption properties of Sudan IV for quantification. This method is often coupled with pre-concentration techniques like cloud point extraction for improved sensitivity [].
Q9: How is Sudan IV used in research?
A11: Besides its use as a histological stain, Sudan IV finds applications in various research areas, including:* Investigating hydrophobic interactions in biological systems: Its affinity for lipids makes it useful for studying lipid-protein interactions and membrane dynamics.* Developing sensors for environmental pollutants: Nanomaterial-based electrochemical sensors utilizing Sudan IV have shown promise in detecting contaminants in food and environmental samples []. * Studying plant physiology: Sudan IV helps visualize and analyze the distribution of hydrophobic compounds like suberin and waxes in plant tissues, offering insights into their role in drought tolerance and water transport [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


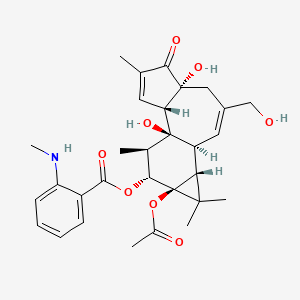
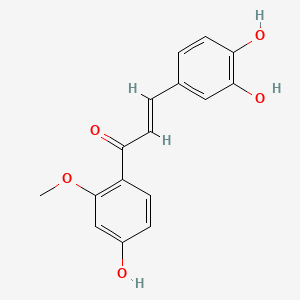
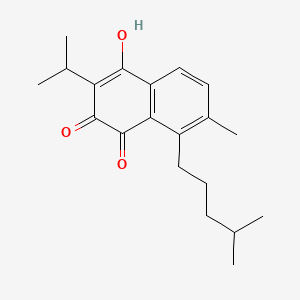
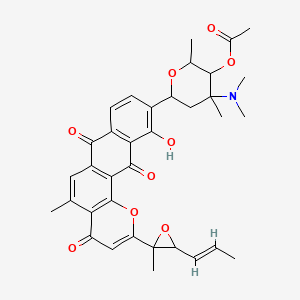
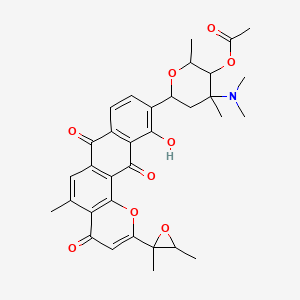
![9-(5,14-Dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1681452.png)
